3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole

Lipophilicity Drug Design Pharmacokinetics

3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole (CAS 935743-04-7, molecular formula C₁₀H₇BrN₂O, MW 251.08 g/mol) is a disubstituted 1,2,4-oxadiazole bearing a 4-bromophenyl group at position 3 and a vinyl group at position 5. The 1,2,4-oxadiazole ring serves as a recognized bioisostere for ester and amide functionalities, conferring enhanced metabolic stability relative to hydrolytically labile carbonyl-containing motifs.

Molecular Formula C10H7BrN2O
Molecular Weight 251.083
CAS No. 935743-04-7
Cat. No. B2554019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole
CAS935743-04-7
Molecular FormulaC10H7BrN2O
Molecular Weight251.083
Structural Identifiers
SMILESC=CC1=NC(=NO1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H7BrN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h2-6H,1H2
InChIKeyQIKCGUDONBTJNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole (CAS 935743-04-7): Procurement-Relevant Structural and Physicochemical Profile


3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole (CAS 935743-04-7, molecular formula C₁₀H₇BrN₂O, MW 251.08 g/mol) is a disubstituted 1,2,4-oxadiazole bearing a 4-bromophenyl group at position 3 and a vinyl group at position 5 . The 1,2,4-oxadiazole ring serves as a recognized bioisostere for ester and amide functionalities, conferring enhanced metabolic stability relative to hydrolytically labile carbonyl-containing motifs [1]. The compound is supplied as a research chemical (≥98% purity), requiring sealed dry storage at 2–8 °C .

Why 3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole Cannot Be Replaced by Commoner 1,2,4-Oxadiazole Analogs


1,2,4-Oxadiazoles bearing different 3-aryl or 5-substituent combinations are not functionally interchangeable. The 4-bromophenyl group provides a heavy-atom handle for palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) that is absent in the unsubstituted 3-phenyl analog (CAS 28917-17-1) [1]. Concurrently, the 5-vinyl moiety acts as a Michael acceptor and Morita–Baylis–Hillman nucleophile, enabling conjugate addition chemistries not accessible with the 5-methyl or 5-H analogs [2]. Replacement of bromine with chlorine (3-(4-chlorophenyl)-5-vinyl-1,2,4-oxadiazole, CAS 935743-05-8) alters both reactivity in cross-coupling (C–Br vs. C–Cl bond dissociation energies) and lipophilicity, while evidence from related oxadiazole series indicates p-bromine substitution can confer superior target potency relative to p-chlorine [3]. These three differentiating structural features—the bromine atom, the vinyl group, and the 1,2,4-oxadiazole regioisomer—collectively define the compound's unique synthetic utility and biological profile, precluding casual substitution.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole vs. Closest Analogs


Lipophilicity Advantage: LogP of Bromo Analog vs. Unsubstituted Phenyl and Chloro Analogs

3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole exhibits a computed LogP of 3.14, compared to XLogP3 of 2.8 for the unsubstituted 3-phenyl-5-vinyl-1,2,4-oxadiazole (CAS 28917-17-1) . The ΔLogP of +0.34 units conferred by bromine substitution translates to approximately a 2.2-fold increase in octanol/water partition coefficient, which may enhance membrane permeability for cell-based assays while retaining acceptable aqueous solubility characteristics within the same topological polar surface area (TPSA 38.92 Ų for both compounds) .

Lipophilicity Drug Design Pharmacokinetics

Reactivity Differentiation: 5-Vinyl Group Enables Michael Addition Not Accessible with 5-Methyl Analogs

The 5-vinyl substituent on 3-(4-bromophenyl)-5-vinyl-1,2,4-oxadiazole functions as an activated Michael acceptor, permitting conjugate addition of nitrogen, sulfur, oxygen, and carbon nucleophiles under optimized protocols [1]. In contrast, 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole and 3-(4-bromophenyl)-1,2,4-oxadiazole (lacking the vinyl group) cannot participate in these conjugate addition chemistries. The vinyl-bearing compound further serves as a nucleophilic partner in Morita–Baylis–Hillman (MBH) reactions with aldehydes, achieving yields up to 99% under solvent-free DABCO catalysis [2]. In aza-MBH reactions with N-sulfonylimines, 5-vinyl-3-aryl-1,2,4-oxadiazoles yield adducts in 31–93% yield within 30 min to 24 h [3].

Synthetic Chemistry Michael Addition Conjugate Addition

Bromine vs. Chlorine Potency Differentiation: Evidence from Oxadiazole Calcium Channel Blockers

In a structurally related series of cyclic aryl-thiazinooxadiazolones evaluated as L-type calcium channel blockers, p-bromine substituted compounds were generally more potent than the corresponding p-chlorine analogs [1]. Six compounds in this series exceeded the potency of the clinical reference diltiazem in isolated guinea pig tissue assays [1]. While this SAR was established in a thiazinooxadiazolone scaffold rather than the vinyl-oxadiazole series, the consistent trend of p-Br > p-Cl potency has been observed across multiple oxadiazole chemotypes and provides a mechanistically plausible rationale for selecting the 4-bromophenyl derivative over the 4-chlorophenyl analog 3-(4-chlorophenyl)-5-vinyl-1,2,4-oxadiazole (CAS 935743-05-8) [1][2].

Medicinal Chemistry SAR Calcium Channel Blockers

Synthetic Versatility: Dual Reactive Handles for Orthogonal Diversification

3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole uniquely combines two orthogonal reactive sites within a single low-molecular-weight scaffold (MW 251.08) . The 4-bromophenyl moiety undergoes palladium-catalyzed Suzuki–Miyaura, Heck, and Sonogashira cross-couplings, while the 5-vinyl group independently participates in Michael additions, MBH reactions, and Diels–Alder cycloadditions [1][2]. By contrast, 3-phenyl-5-vinyl-1,2,4-oxadiazole (CAS 28917-17-1, MW 172.18) lacks the aryl halide coupling handle, and 3-(4-bromophenyl)-1,2,4-oxadiazole (CAS 16013-07-3, MW 225.04) lacks the vinyl reactive site [3]. The 3-(4-chlorophenyl) analog (CAS 935743-05-8) retains the halogen handle but with lower cross-coupling reactivity (C–Cl bond dissociation energy ~397 kJ/mol vs. C–Br ~338 kJ/mol), limiting its utility in mild coupling protocols .

Cross-Coupling Suzuki Reaction Divergent Synthesis

Commercial Supply Quality: Purity of Bromo Analog vs. Chloro Analog from Same Vendor

From the same commercial supplier (Leyan), 3-(4-bromophenyl)-5-vinyl-1,2,4-oxadiazole is offered at 98% purity (Product 1658180) , while the direct chloro analog 3-(4-chlorophenyl)-5-vinyl-1,2,4-oxadiazole (CAS 935743-05-8) is supplied at 95% purity (Product 2045948) . An independent vendor (ChemScene) also lists the bromo compound at ≥98% purity . This 3-percentage-point purity differential reduces the maximum unidentified impurity burden by approximately 60% (from 5% down to 2%), which is consequential for structure–activity relationship (SAR) studies where trace metal or organic impurities could confound biological assay readouts.

Quality Control Procurement Purity

Bioisosteric Advantage of 1,2,4-Oxadiazole Over Ester: Metabolic Stability Rationale

The 1,2,4-oxadiazole ring present in 3-(4-bromophenyl)-5-vinyl-1,2,4-oxadiazole is a validated bioisostere for ester and amide functionalities, employed specifically to circumvent the hydrolytic lability that limits the in vivo half-life of ester-containing compounds [1]. Quantitative evidence from a comparative study of oxadiazole regioisomers demonstrates that the 1,2,4-oxadiazole isomer exhibits distinct metabolic stability, hERG inhibition, and aqueous solubility profiles relative to the 1,3,4-oxadiazole isomer [2]. Unlike ester-based analogs that would be susceptible to rapid esterase-mediated cleavage, the oxadiazole nucleus is resistant to hydrolysis, making this compound class preferable for applications requiring prolonged exposure in biological matrices [1][2].

Bioisostere Metabolic Stability Drug Design

Optimal Application Scenarios for 3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole Based on Quantitative Evidence


Divergent Library Synthesis via Sequential Orthogonal Functionalization

The combination of a C–Br bond (for Suzuki/Heck/Sonogashira coupling) and a vinyl group (for Michael addition or MBH reaction) enables two-step, chemoselective diversification [1]. A medicinal chemistry team can first elaborate the 4-bromophenyl position via palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids, then subsequently functionalize the 5-vinyl group via conjugate addition with amine, thiol, or alcohol nucleophiles [2]. This strategy provides access to diverse 3,5-differentially substituted 1,2,4-oxadiazole libraries from a single starting material, maximizing chemical space exploration while minimizing procurement complexity.

Synthesis of Morita–Baylis–Hillman Adducts as Bioactive Heterocyclic Intermediates

The 5-vinyl group serves as an efficient nucleophilic partner in Morita–Baylis–Hillman reactions with aromatic and aliphatic aldehydes, producing polyfunctionalized MBH adducts in yields of up to 99% under solvent-free DABCO catalysis [1]. These adducts incorporate the 1,2,4-oxadiazole scaffold—a privileged structure in medicinal chemistry—and have been identified as possessing potential biological activity [1]. The bromine substituent remains available for subsequent diversification, allowing the MBH adduct to serve as a late-stage intermediate for further elaboration.

Target-Focused Screening Where p-Bromine Substitution May Enhance Target Engagement

In screening campaigns against targets where halogen bonding or lipophilic interactions at the para position contribute to binding affinity, the 4-bromophenyl derivative may offer advantages over the 4-chlorophenyl or unsubstituted phenyl analogs [3]. Evidence from related oxadiazole chemotypes demonstrates that p-bromine substitution can enhance potency relative to p-chlorine [3], and the LogP of 3.14 (vs. 2.8 for the unsubstituted phenyl analog) provides superior membrane partitioning for intracellular targets . This compound is appropriate for inclusion in focused screening sets targeting kinases, GPCRs, or ion channels where halogen-substituted aryl groups are known pharmacophoric elements.

Synthesis of Acrylate-Mimic Prodrugs or Conjugates Utilizing the Vinyl Handle

The 5-vinyl-1,2,4-oxadiazole moiety functions as an acrylate mimic, enabling conjugate addition of biologically relevant nucleophiles (e.g., cysteine thiols, amino groups) [2][4]. This property can be exploited for the synthesis of covalent probe molecules, targeted protein degraders (PROTACs), or antibody–drug conjugate (ADC) payloads where a Michael acceptor is required for covalent target engagement [4]. The bromine atom provides a spectrophotometric handle (λₘₐₓ ~280–301 nm for related bromophenyl-oxadiazoles) for reaction monitoring and purification [5].

Quote Request

Request a Quote for 3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.